molecular formula C8H6N2O6 B021119 6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime CAS No. 57356-48-6

6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime

Cat. No.: B021119
CAS No.: 57356-48-6
M. Wt: 226.14 g/mol
InChI Key: FLBMBFIUCNKNSC-UHFFFAOYSA-N
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Description

6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin is an organic compound with the molecular formula C8H6N2O6 It is a derivative of benzo[1,4]dioxin, characterized by the presence of two nitro groups at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin typically involves the nitration of 2,3-dihydrobenzo[1,4]dioxin. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration at the 6 and 7 positions.

Industrial Production Methods

Industrial production of 6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6,7-Diamino-2,3-dihydrobenzo[1,4]dioxin.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with different functional groups.

Scientific Research Applications

6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin involves its interaction with molecular targets in biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-6-nitro-1,4-benzodioxin: A related compound with a single nitro group.

    2,3-Dihydro-5,6-dinitro-1,4-benzodioxin: Another dinitro derivative with nitro groups at different positions.

Uniqueness

6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin is unique due to the specific positioning of the nitro groups, which influences its chemical reactivity and potential applications. The presence of two nitro groups at the 6 and 7 positions makes it distinct from other nitro derivatives of benzo[1,4]dioxin, providing unique opportunities for chemical modifications and applications.

Properties

IUPAC Name

6,7-dinitro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBMBFIUCNKNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393943
Record name 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57356-48-6
Record name 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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